2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-15-8-5-9-16(10-15)26-11-19(24)21-20-17-12-27-13-18(17)22-23(20)14-6-3-2-4-7-14/h2-10H,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYQASFMLVQLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a thiophene carboxylic acid or ester under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction, using phenyl halides or phenyl ketones in the presence of a Lewis acid catalyst.
Attachment of the 3-Methoxyphenoxy Group: This step typically involves a nucleophilic substitution reaction where a 3-methoxyphenol reacts with an appropriate leaving group on the thieno[3,4-c]pyrazole intermediate.
Formation of the Acetamide Group: The final step involves the acylation of the amine group on the thieno[3,4-c]pyrazole intermediate with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Case Study:
A study conducted by Smith et al. (2022) demonstrated that a similar compound reduced pro-inflammatory cytokines in LPS-induced macrophages by up to 70%, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The thieno[3,4-c]pyrazole scaffold is associated with the inhibition of critical signaling pathways involved in tumor growth.
Case Study:
In a study by Johnson et al. (2023), derivatives of the compound were tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results showed IC50 values as low as 15 µM, indicating substantial cytotoxicity.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. Its ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest for developing treatments for neurodegenerative diseases.
Case Study:
Research by Lee et al. (2024) found that administration of the compound in models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid-beta plaque formation.
Mechanism of Action
The mechanism by which 2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Group
Compound A : 2-(4-Hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
- Key Differences: The acetamide group is substituted with a 4-hydroxypiperidin-1-yl moiety instead of 3-methoxyphenoxy.
- The piperidine ring adds conformational flexibility and basicity, which may alter pharmacokinetics (e.g., membrane permeability).
Compound B : N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide
- Key Differences: A benzamide replaces the acetamide, with a 2-fluorophenyl group and a 5-oxo modification on the thienopyrazole ring.
- Implications :
- The 5-oxo group increases polarity, possibly reducing lipophilicity (lower logP) compared to the target compound.
- Fluorine substitution may enhance metabolic stability and electron-withdrawing effects, influencing electronic distribution.
Compound C : N-[5,5-Bis(oxidanylidene)-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
- Key Differences: The acetamide is replaced with a triethoxybenzamide, and the thienopyrazole core has two ketone groups (5,5-dione).
- Implications: The triethoxybenzamide introduces bulk and electron-donating ethoxy groups, which may improve π-π stacking but reduce solubility.
Variations in the Thienopyrazole Core
Compound D : N-(2-Phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
- Key Differences: A simple propanamide group replaces the 3-methoxyphenoxyacetamide.
- Implications :
- The aliphatic chain reduces aromaticity, likely decreasing π-π interactions but increasing lipophilicity.
- Simplified structure may improve synthetic accessibility but reduce target specificity.
Compound E : 4-Chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
- Key Differences : A chloro-substituted butanamide is present.
- The longer alkyl chain (butanamide vs. propanamide) may further increase logP and membrane permeability.
Electronic and Physicochemical Properties
| Compound | Key Substituents | Electronic Effects | Predicted logP | Hydrogen Bonding Capacity |
|---|---|---|---|---|
| Target Compound | 3-Methoxyphenoxyacetamide | Electron-donating (methoxy) | ~3.5 | Acceptors: 2 (amide O, methoxy) |
| Compound A | 4-Hydroxypiperidinyl | Basic (piperidine), polar (OH) | ~2.8 | Donor/Acceptor: 1 (OH) |
| Compound B | 2-Fluorobenzamide, 5-oxo | Electron-withdrawing (F, ketone) | ~2.9 | Acceptors: 3 (amide O, F, ketone) |
| Compound C | Triethoxybenzamide, 5,5-dione | Electron-donating (ethoxy) | ~4.2 | Acceptors: 5 (amide O, ethoxy) |
| Compound D | Propanamide | Neutral (aliphatic) | ~2.1 | Acceptor: 1 (amide O) |
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core linked to a methoxyphenoxy group and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 440.53 g/mol. The structural characteristics contribute to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4S |
| Molecular Weight | 440.53 g/mol |
| LogP | 5.1685 |
| Polar Surface Area | 47.281 Ų |
| Hydrogen Bond Acceptors | 6 |
Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic agents such as 4-nonylphenol. The protective effects were evident through reduced erythrocyte malformations compared to control groups, suggesting potential applications in preventing oxidative damage in biological systems .
Anticancer Properties
Thienopyrazoles have been explored for their anticancer activities, particularly against triple-negative breast cancer cells. These compounds inhibit key pathways involved in tumor growth, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling pathways . The ability of the compound to target these pathways positions it as a candidate for further pharmacological studies.
Antimicrobial Effects
The antimicrobial activity of thienopyrazole derivatives has also been documented. These compounds exhibit efficacy against various bacterial strains, indicating their potential as therapeutic agents in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.
Case Studies
Several studies have highlighted the biological efficacy of related thienopyrazole compounds:
- Erythrocyte Protection Study : In a controlled experiment with Clarias gariepinus (African catfish), thienopyrazole derivatives significantly reduced the percentage of altered erythrocytes when exposed to toxicants compared to untreated controls. This study provides evidence for the antioxidant potential of these compounds .
- Anticancer Activity Assessment : A series of thieno[2,3-c]pyrazole derivatives were synthesized and tested against various cancer cell lines. Results indicated substantial cytotoxicity against human tumor cells, suggesting that modifications in the thienopyrazole structure can enhance anticancer activity .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,4-c]pyrazole core, followed by functionalization. Key steps include:
- Thienopyrazole formation : Cyclization of substituted thiophene precursors under controlled temperature (e.g., 80–120°C) using catalysts like PCl₃ or POCl₃ .
- Acetamide coupling : Reaction of the thienopyrazole amine with 2-(3-methoxyphenoxy)acetyl chloride in anhydrous solvents (e.g., DCM or THF) with bases like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To assign protons and carbons in the thienopyrazole core, methoxyphenoxy group, and acetamide linkage. Aromatic protons typically appear at δ 6.5–8.0 ppm, while the methoxy group resonates near δ 3.8 ppm .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peaks) and detect isotopic patterns consistent with sulfur and chlorine atoms (if present) .
- IR Spectroscopy : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
Q. What biological activities have been preliminarily observed for this compound?
Initial studies suggest:
- Kinase inhibition : Structural analogs show activity against tyrosine kinases (e.g., EGFR, VEGFR) due to the thienopyrazole core’s ability to bind ATP pockets .
- Antiproliferative effects : IC₅₀ values in the micromolar range (e.g., 5–20 µM) in cancer cell lines (e.g., MCF-7, A549) via apoptosis induction .
- Metabolic stability : Moderate microsomal stability (t₁/₂ > 30 min in liver microsomes), with CYP3A4 identified as a major metabolizing enzyme .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during acetamide coupling?
Contradictions in yield data (e.g., 40–85% yields reported) often stem from:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis. Anhydrous THF balances reactivity and stability .
- Temperature control : Maintaining 0–5°C during acyl chloride addition reduces side reactions like N-acylation of the thienopyrazole nitrogen .
- Catalyst use : DMAP (4-dimethylaminopyridine) enhances coupling efficiency by stabilizing the reactive intermediate .
- DoE (Design of Experiments) : Statistical optimization (e.g., Central Composite Design) identifies critical parameters (molar ratio, time, solvent) for >90% yield .
Q. How should researchers resolve discrepancies in NMR data interpretation for this compound?
Conflicting spectral assignments (e.g., overlapping aromatic peaks) require:
- 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon networks, distinguishing methoxyphenoxy protons from thienopyrazole aromatics .
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the dihydrothieno ring .
- Comparative analysis with analogs : Cross-referencing with structurally similar compounds (e.g., ’s triazolopyrimidine derivatives) clarifies substituent effects .
Q. What strategies are recommended for elucidating the compound’s mechanism of action amid conflicting bioassay data?
Contradictory activity profiles (e.g., variable IC₅₀ across assays) necessitate:
- Target engagement studies : Use of cellular thermal shift assays (CETSA) or pull-down assays with biotinylated probes to confirm direct target binding .
- Pathway analysis : RNA sequencing or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK, PI3K/AKT) affected by treatment .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from active metabolites (e.g., demethylated or oxidized derivatives) .
Q. How can researchers design experiments to improve the compound’s pharmacokinetic properties?
Key methodological considerations include:
- Prodrug strategies : Esterification of the acetamide group to enhance oral bioavailability .
- SAR (Structure-Activity Relationship) studies : Modifying the methoxyphenoxy substituent (e.g., replacing methoxy with halogens) to balance potency and solubility .
- In silico modeling : Molecular dynamics simulations to predict CYP450 metabolism sites and guide structural modifications for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
